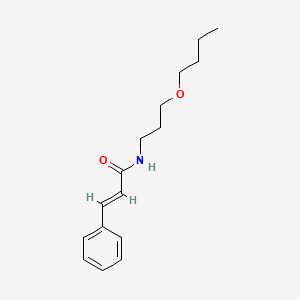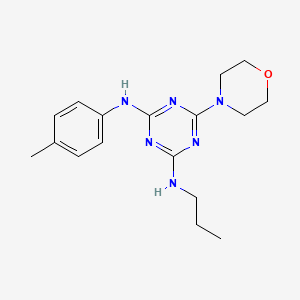
N-(3-butoxypropyl)-3-phenylacrylamide
説明
N-(3-butoxypropyl)-3-phenylacrylamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPA is a white crystalline powder that is soluble in water and organic solvents. It is a member of the acrylamide family, which is known for its wide range of applications in various fields such as polymer chemistry, pharmaceuticals, and biotechnology.
作用機序
The mechanism of action of N-(3-butoxypropyl)-3-phenylacrylamide is not fully understood, but it is believed to interact with cellular membranes and proteins, leading to changes in their structure and function. N-(3-butoxypropyl)-3-phenylacrylamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(3-butoxypropyl)-3-phenylacrylamide can induce oxidative stress and DNA damage in cells, as well as alter the expression of genes involved in cell cycle regulation and apoptosis. In vivo studies have shown that exposure to N-(3-butoxypropyl)-3-phenylacrylamide can affect reproductive and developmental outcomes in animals, as well as alter metabolic and immune function.
実験室実験の利点と制限
One of the main advantages of using N-(3-butoxypropyl)-3-phenylacrylamide in lab experiments is its versatility and ability to form stable micelles in water, which can be used for drug delivery and other applications. However, N-(3-butoxypropyl)-3-phenylacrylamide also has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
将来の方向性
There are several future directions for research on N-(3-butoxypropyl)-3-phenylacrylamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in drug delivery and other fields.
2. Development of safer and more efficient synthesis methods for N-(3-butoxypropyl)-3-phenylacrylamide and its derivatives.
3. Exploration of the potential environmental and health impacts of N-(3-butoxypropyl)-3-phenylacrylamide and other acrylamides, and the development of safer alternatives.
4. Investigation of the potential interactions between N-(3-butoxypropyl)-3-phenylacrylamide and other chemicals, and their combined effects on human health and the environment.
Conclusion
In conclusion, N-(3-butoxypropyl)-3-phenylacrylamide is a chemical compound that has significant potential for scientific research and applications in various fields. Its unique properties and versatility make it a valuable tool for drug delivery, polymer chemistry, and other applications. However, its potential toxicity and hazardous nature must be carefully considered in any research or industrial application. Further research is needed to fully understand the mechanism of action and potential applications of N-(3-butoxypropyl)-3-phenylacrylamide, as well as its potential environmental and health impacts.
科学的研究の応用
N-(3-butoxypropyl)-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In polymer chemistry, N-(3-butoxypropyl)-3-phenylacrylamide has been used as a monomer for the synthesis of copolymers with other acrylamides, which exhibit unique properties such as high water solubility and biocompatibility. In pharmaceuticals, N-(3-butoxypropyl)-3-phenylacrylamide has been investigated as a potential drug delivery system due to its ability to form micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
特性
IUPAC Name |
(E)-N-(3-butoxypropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-13-19-14-7-12-17-16(18)11-10-15-8-5-4-6-9-15/h4-6,8-11H,2-3,7,12-14H2,1H3,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTJZCVMJLNACA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCCNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-butoxypropyl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4852524.png)
![2-phenoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4852540.png)
![N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)
![3,6-dichloro-2-methoxy-N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4852546.png)
![methyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4852554.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-propylbenzenesulfonamide](/img/structure/B4852567.png)

![N-allyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4852588.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)
![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)
![methyl 4-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4852604.png)


![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)